2-(4-methoxyphenyl)-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide
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Overview
Description
2-(4-methoxyphenyl)-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a methoxyphenyl group and a quinazolinyl group, making it a subject of interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-(2-methyl-4-oxoquinazolin-3-yl)aniline under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the quinazolinyl moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-hydroxyphenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide.
Reduction: Formation of 2-(4-methoxyphenyl)-N-[4-(2-methyl-4-hydroxyquinazolin-3-yl)phenyl]acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-methoxyphenyl)-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)oxirane
- 2-methoxyphenyl isocyanate
- 4-(4-methoxyphenyl)-morpholine
Uniqueness
2-(4-methoxyphenyl)-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and quinazolinyl moieties provide a versatile platform for further chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-16-25-22-6-4-3-5-21(22)24(29)27(16)19-11-9-18(10-12-19)26-23(28)15-17-7-13-20(30-2)14-8-17/h3-14H,15H2,1-2H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBPJBGPUHGRTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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